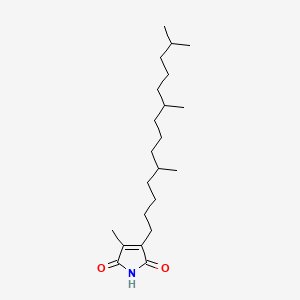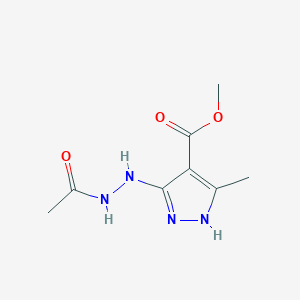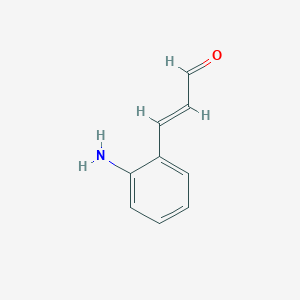
2-Propenal,3-(2-aminophenyl)-,(2E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenal, 3-(2-aminophenyl)-, (2E)-(9CI) is an organic compound with the molecular formula C9H9NO It is a derivative of propenal (acrolein) with an amino group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-(2-aminophenyl)-, (2E)-(9CI) typically involves the reaction of 2-aminobenzaldehyde with acrolein under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-Propenal, 3-(2-aminophenyl)-, (2E)-(9CI) may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The compound is then purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenal, 3-(2-aminophenyl)-, (2E)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The amino group on the phenyl ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Propenal, 3-(2-aminophenyl)-, (2E)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Propenal, 3-(2-aminophenyl)-, (2E)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamaldehyde: A structurally similar compound with a phenyl ring and an aldehyde group.
Benzylideneacetaldehyde: Another related compound with similar functional groups.
Uniqueness
2-Propenal, 3-(2-aminophenyl)-, (2E)-(9CI) is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propriétés
Formule moléculaire |
C9H9NO |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(E)-3-(2-aminophenyl)prop-2-enal |
InChI |
InChI=1S/C9H9NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H,10H2/b5-3+ |
Clé InChI |
ZSZKASWGDFWFOQ-HWKANZROSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C=O)N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


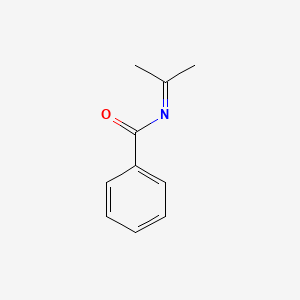
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
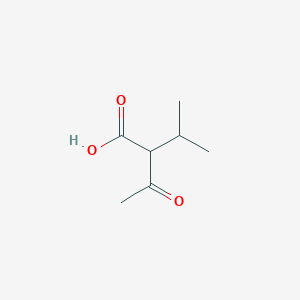
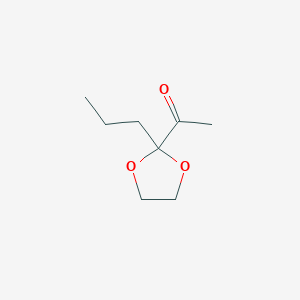
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)
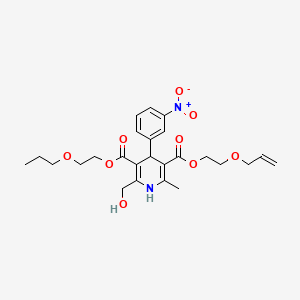

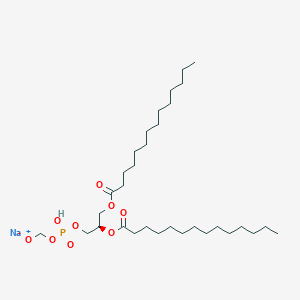
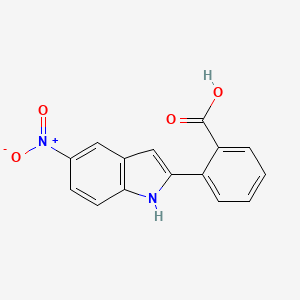

![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
